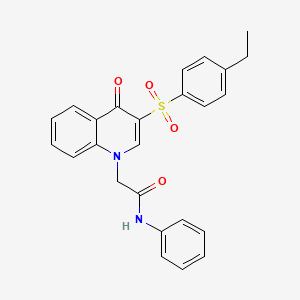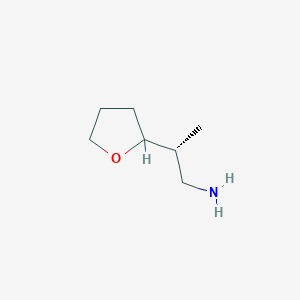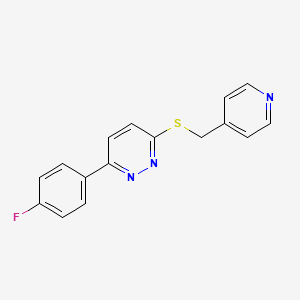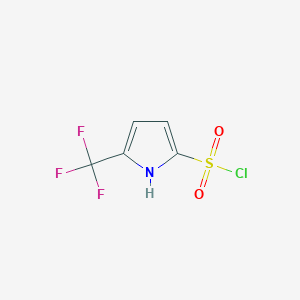![molecular formula C17H18ClN5OS B2757685 N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893922-76-4](/img/structure/B2757685.png)
N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a chlorophenyl group, and a sulfanylacetamide group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine ring, a chlorophenyl group, and a sulfanylacetamide group . The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability might be affected by the aromaticity of the pyrazolo[3,4-d]pyrimidine ring .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with amino acid, imidazole, carbonyl, pyrazole, pyrazolone, and sulfonamide moieties have shown potent activity against a range of microbial strains. Some synthesized compounds were as effective as standard antibiotics like Chloramphenicol and antifungal agents such as Terbinafine in vitro, highlighting their potential as antimicrobial agents (Ghorab et al., 2004). Furthermore, novel sulfur compounds containing the pyrazolo[3,4-d]pyrimidine moiety have been prepared, demonstrating interesting antimicrobial activity comparable to Chloramphenicol and Terbinafin (Ismail et al., 2003).
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives also display antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines through the inhibition of Src phosphorylation. Certain compounds in this category were found to be more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis, as well as in blocking the growth of cancer cells by interfering with Src phosphorylation (Carraro et al., 2006). Another study synthesized a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating affinity for A1 adenosine receptors, which could have implications for cancer therapy, given the role of adenosine in tumor progression (Harden et al., 1991).
Synthesis and Characterization
The synthesis and characterization of biologically active sulfur compounds containing the pyrazolo[3,4-d]pyrimidine moiety have been explored. These compounds have shown antimicrobial activity comparable to standard agents, suggesting their potential utility in developing new antimicrobial drugs (Ismail et al., 2003). Another research focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, indicating their promising antibacterial properties, which could contribute to the discovery of new therapeutic agents (Azab et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-17(2,3)22-14(24)9-25-16-13-8-21-23(15(13)19-10-20-16)12-6-4-5-11(18)7-12/h4-8,10H,9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMTURFQGUZMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2757605.png)



![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)
![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2757612.png)



![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)
